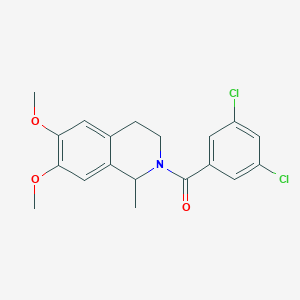![molecular formula C22H16ClN3O4S B265077 7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265077.png)
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as CTPB and is a highly selective inhibitor of the transcription factor NF-κB. In
Mecanismo De Acción
CTPB is a highly selective inhibitor of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and plays a critical role in the development of inflammatory diseases and cancer. By inhibiting NF-κB, CTPB can reduce inflammation and inhibit the growth of cancer cells. CTPB has also been shown to inhibit the production of pro-inflammatory cytokines, further reducing inflammation.
Biochemical and Physiological Effects:
CTPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTPB has also been shown to inhibit the activation of NF-κB, reducing inflammation and inhibiting the growth of cancer cells. Additionally, CTPB has been shown to have neuroprotective effects, protecting against oxidative stress and reducing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CTPB in lab experiments include its high selectivity for NF-κB and its ability to reduce inflammation and inhibit the growth of cancer cells. However, CTPB has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, CTPB has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on CTPB. One area of research could be the development of more effective formulations of CTPB that have improved solubility and a longer half-life. Additionally, further research could be conducted to investigate the potential use of CTPB in the treatment of other diseases such as cardiovascular disease and diabetes. Finally, research could be conducted to investigate the potential use of CTPB in combination with other drugs to enhance its effectiveness.
Métodos De Síntesis
The synthesis of CTPB involves the reaction of 2-methoxyphenylboronic acid with 7-chloro-3,9-dihydroxy-2,4-dioxo-1,2,3,4-tetrahydrochromeno[2,3-c]pyrrole in the presence of a palladium catalyst. The resulting intermediate is then reacted with 5-ethyl-1,3,4-thiadiazol-2-amine to obtain CTPB. The synthesis of CTPB has been optimized for high yield and purity, making it an ideal compound for research purposes.
Aplicaciones Científicas De Investigación
CTPB has been extensively researched for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as arthritis and colitis. CTPB has also been shown to have anti-cancer properties and has been investigated for its potential use in the treatment of various types of cancer. Additionally, CTPB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Fórmula molecular |
C22H16ClN3O4S |
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H16ClN3O4S/c1-3-16-24-25-22(31-16)26-18(12-6-4-5-7-14(12)29-2)17-19(27)13-10-11(23)8-9-15(13)30-20(17)21(26)28/h4-10,18H,3H2,1-2H3 |
Clave InChI |
KJKYIXISBMDPOT-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5OC |
SMILES canónico |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B264996.png)

![1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B265024.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265067.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265068.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265072.png)
![1-(2,3-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265073.png)
![1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265074.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265076.png)
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265079.png)
![methyl 4-({2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265080.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265084.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265089.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)